molecular formula C3H6N4O B1347393 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one CAS No. 52057-97-3

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1347393
CAS No.: 52057-97-3
M. Wt: 114.11 g/mol
InChI Key: MUYIVZJCWVZYHR-UHFFFAOYSA-N
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Description

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino groups at positions 4 and 5, along with a keto group at position 3, makes it a versatile molecule for chemical modifications and reactions.

Biochemical Analysis

Biochemical Properties

4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinases (CDKs), where it acts as an inhibitor. This interaction leads to decreased phosphorylation of the retinoblastoma protein and the C-terminal domain of RNA polymerase II, ultimately inhibiting mRNA synthesis and inducing the tumor suppressor protein p53 . Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation and apoptosis.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of CDK9, leading to reduced phosphorylation of RNA polymerase II and decreased mRNA synthesis . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound has been shown to modulate the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis. Additionally, this compound has been shown to affect other signaling pathways involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells. These effects are consistent with the compound’s role as a CDK inhibitor and its impact on cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations to form inactive metabolites. These metabolites are then excreted through the kidneys. The metabolic pathways of this compound also influence its pharmacokinetics and bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It accumulates in the nucleus, where it exerts its effects on cell cycle regulation and gene expression. The distribution of this compound within tissues is influenced by its physicochemical properties and interactions with transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDKs and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. The nuclear localization of the compound is essential for its role in regulating cell cycle progression and inducing apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. For example, the reaction of hydrazine hydrate with ethyl acetoacetate can yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The amino groups at positions 4 and 5 can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dione derivatives, while substitution reactions can produce N-substituted pyrazole derivatives.

Comparison with Similar Compounds

    4,5-Diamino-1H-pyrazole: Similar structure but lacks the keto group at position 3.

    3,5-Diamino-1H-pyrazole: Similar structure but with amino groups at positions 3 and 5 instead of 4 and 5.

    4,5-Diamino-1,2,4-triazole: Contains an additional nitrogen atom in the ring structure.

Uniqueness: 4,5-Diamino-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both amino and keto functional groups, which provide a versatile platform for chemical modifications and reactions. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

4,5-diamino-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c4-1-2(5)6-7-3(1)8/h4H2,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYIVZJCWVZYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NNC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966424
Record name 4,5-Diamino-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52057-97-3
Record name NSC252045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Diamino-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIAMINO-5-HYDROXYPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJG2BHJ253
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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